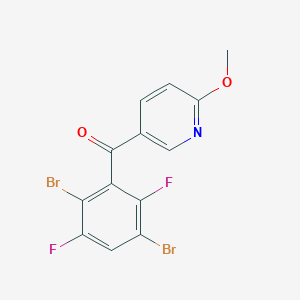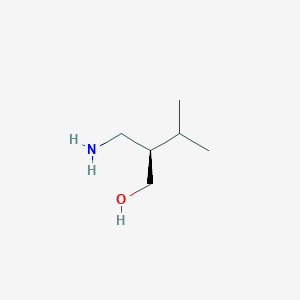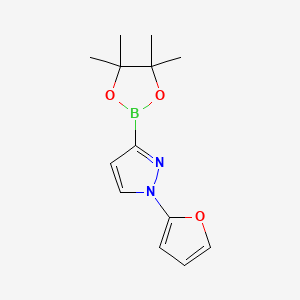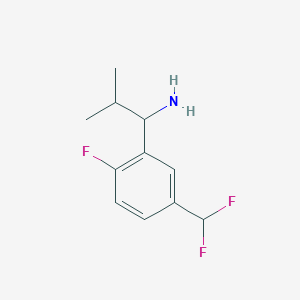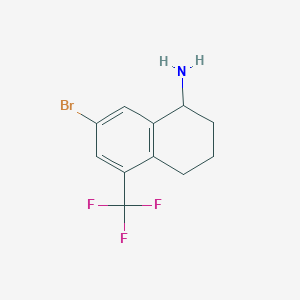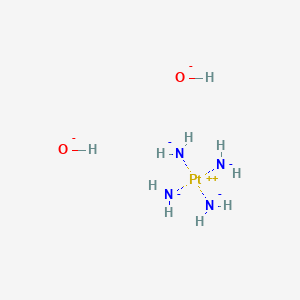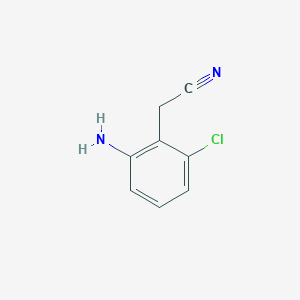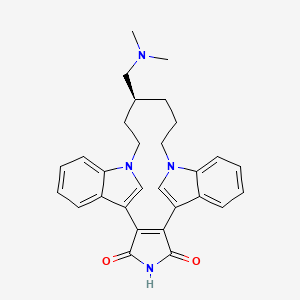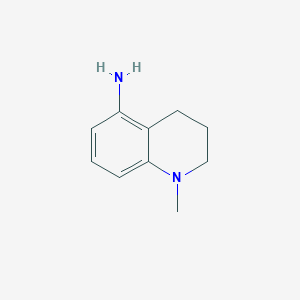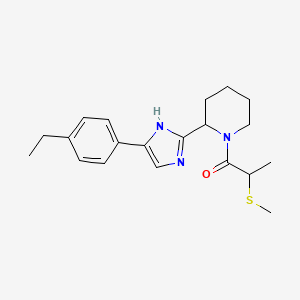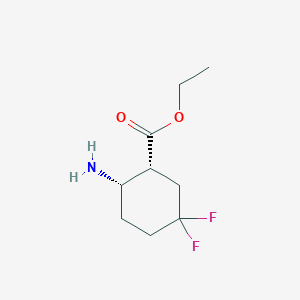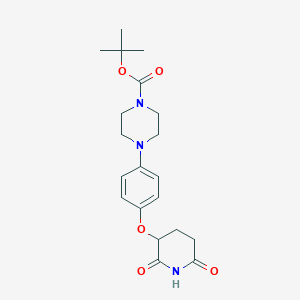
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester and a phenyl group linked to a dioxopiperidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Buchwald-Hartwig coupling reaction involving aryl halides and piperazine derivatives.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via a reaction with tert-butyl chloroformate under basic conditions.
Attachment of the Phenyl Group: The phenyl group is attached through an etherification reaction involving the appropriate phenol and a halogenated precursor.
Incorporation of the Dioxopiperidinyl Moiety: The dioxopiperidinyl group is introduced through a condensation reaction with a suitable dioxopiperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperidinyl moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Biology:
Protein Modification: The compound can be used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Drug Development: It is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry:
作用机制
The mechanism of action of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In the context of PROTACs, the compound recruits E3 ligase for the ubiquitinylation and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the target protein .
相似化合物的比较
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but lacks the phenyl and piperazine moieties.
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate: Similar but features an amino group instead of an oxy group.
tert-Butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate: A PROTAC linker with a thalidomide analogue and an aliphatic spacer.
Uniqueness: tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a phenyl group, and a dioxopiperidinyl moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry and drug development .
属性
分子式 |
C20H27N3O5 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)oxyphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-12-10-22(11-13-23)14-4-6-15(7-5-14)27-16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25) |
InChI 键 |
DTIVTHOMUDEPOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


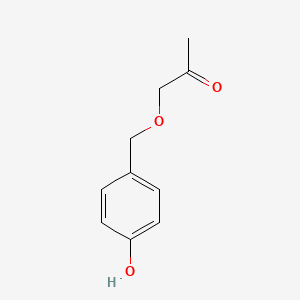
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
